2-(4-Methylphenyl)oxirane, (-)-

Description

BenchChem offers high-quality 2-(4-Methylphenyl)oxirane, (-)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methylphenyl)oxirane, (-)- including the price, delivery time, and more detailed information at info@benchchem.com.

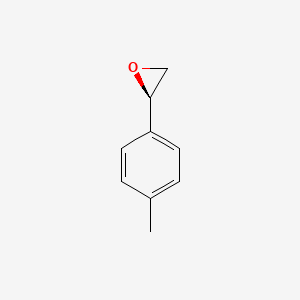

Structure

3D Structure

Properties

CAS No. |

135413-94-4 |

|---|---|

Molecular Formula |

C9H10O |

Molecular Weight |

134.17 g/mol |

IUPAC Name |

(2S)-2-(4-methylphenyl)oxirane |

InChI |

InChI=1S/C9H10O/c1-7-2-4-8(5-3-7)9-6-10-9/h2-5,9H,6H2,1H3/t9-/m1/s1 |

InChI Key |

QAWJAMQTRGCJMH-SECBINFHSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H]2CO2 |

Canonical SMILES |

CC1=CC=C(C=C1)C2CO2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Physical Properties of (-)-2-(4-Methylphenyl)oxirane

Aimed at Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (-)-2-(4-Methylphenyl)oxirane, a key chiral building block in modern organic synthesis. The accurate determination and understanding of these properties are fundamental to its effective use in laboratory research and pharmaceutical development.

Section 1: Chemical Identity and Core Physical Characteristics

(-)-2-(4-Methylphenyl)oxirane, also known as (S)-2-(p-tolyl)oxirane, is a chiral epoxide with the molecular formula C₉H₁₀O and a molecular weight of 134.18 g/mol [1][2]. Its structure consists of a strained oxirane ring attached to a 4-methylphenyl (p-tolyl) group, which imparts both reactivity and chirality.

Table 1: Key Physical Properties of (-)-2-(4-Methylphenyl)oxirane

| Property | Value | Conditions and Notes |

| Molecular Formula | C₉H₁₀O | |

| Molecular Weight | 134.18 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid/oil | [3][4] |

| Boiling Point | ~109-111 °C | at 4 mmHg[5] |

| Density | ~1.008 g/mL | at 25 °C |

| Refractive Index | ~1.529 | at 20 °C[5] |

| Specific Rotation ([α]) | -23° to -27° | c=1 in Chloroform, at 20 °C, 589 nm |

| Solubility | Soluble in Chloroform and Methanol | [6] |

| Storage Temperature | 2-8°C | [7] |

Note: The physical properties of similar substituted oxiranes can vary, and experimental values should be confirmed for high-purity samples.

Section 2: Experimental Protocols for Property Determination

The following section details the methodologies for determining the key physical properties of (-)-2-(4-Methylphenyl)oxirane, emphasizing the principles that ensure data integrity and reproducibility.

The boiling point is a critical indicator of a liquid's purity. For compounds like (-)-2-(4-Methylphenyl)oxirane, which may be sensitive to high temperatures, determining the boiling point under reduced pressure is the standard and preferred method to prevent decomposition[8].

Experimental Rationale: By lowering the external pressure, the vapor pressure required for the liquid to boil is achieved at a lower temperature. This is crucial for maintaining the chemical integrity of the sample.

Caption: Workflow for Reduced Pressure Boiling Point Determination.

Detailed Protocol:

-

Apparatus: A micro-distillation apparatus is suitable for small sample volumes.

-

Sample Preparation: Introduce approximately 0.5 mL of the liquid into the distillation flask along with a small magnetic stir bar for smooth boiling.

-

Procedure:

-

Secure the flask within a heating block on a stirrer hotplate.

-

Position a thermometer so the bulb is just above the liquid's surface to measure the vapor temperature accurately.

-

Gradually evacuate the system to the target pressure.

-

Begin gentle heating and stirring.

-

The boiling point is the temperature at which a steady reflux ring is observed on the thermometer, and the temperature reading stabilizes. Record this temperature and the corresponding pressure.

-

Self-Validation: A stable and constant temperature reading during distillation is indicative of a pure substance. Fluctuations may suggest the presence of impurities.

Density is a fundamental physical property defined as mass per unit volume. It is a valuable parameter for substance identification and for calculations involving mass-volume conversions.

Experimental Rationale: The most straightforward method involves accurately measuring the mass of a precisely known volume of the liquid[9][10][11][12].

Caption: Process for Determining the Density of a Liquid.

Detailed Protocol:

-

Tare: Place a clean, dry measuring cylinder on an analytical balance and tare it[9][13].

-

Volume Measurement: Carefully add a specific volume (e.g., 1.0 mL) of (-)-2-(4-Methylphenyl)oxirane to the cylinder.

-

Mass Measurement: Record the mass of the liquid.

-

Calculation: Divide the mass by the volume to obtain the density.

-

Reproducibility: Repeat the measurement several times and calculate the average to ensure precision[9].

Trustworthiness: The accuracy of this method relies on the precision of the balance and the volumetric glassware. Using a larger volume can minimize measurement errors.

The refractive index is the ratio of the speed of light in a vacuum to its speed in the substance. It is a highly sensitive physical constant used for identification and quality control.

Experimental Rationale: An Abbe refractometer is a common instrument for this measurement, which determines the critical angle of refraction of the liquid[14].

Detailed Protocol:

-

Calibration: Calibrate the refractometer with a standard of known refractive index, such as distilled water[15].

-

Sample Application: Place a small drop of the sample onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to reach thermal equilibrium (typically 20 °C).

-

Reading: Adjust the instrument until the boundary line between the light and dark fields is sharp and centered in the eyepiece. Read the value from the scale[15].

Self-Validation: The sharpness of the boundary line is an indicator of a homogenous, pure sample. A blurry line may suggest impurities.

Specific rotation is a characteristic property of chiral molecules and is defined as the observed angle of optical rotation when plane-polarized light passes through a sample of a specific path length and concentration[16].

Experimental Rationale: A polarimeter is used to measure the angle of rotation. For (-)-2-(4-Methylphenyl)oxirane, a negative value is expected, indicating it is levorotatory[17].

Caption: Key Stages in Measuring Specific Rotation.

Detailed Protocol:

-

Solution Preparation: Prepare a solution of known concentration (e.g., 1 g per 100 mL) in a suitable solvent like chloroform[18].

-

Blank Measurement: Fill the polarimeter tube with the pure solvent and set the reading to zero[19].

-

Sample Measurement: Fill the tube with the prepared solution and measure the observed rotation[19][20].

-

Calculation: Use the formula [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL[20].

Trustworthiness: The specific rotation is highly dependent on temperature, wavelength, and solvent. These parameters must be carefully controlled and reported.

Section 3: Safety, Handling, and Storage

Professionals handling (-)-2-(4-Methylphenyl)oxirane should adhere to standard laboratory safety protocols.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, typically between 2-8°C[7].

-

Stability: The compound is noted to be volatile[6].

This guide provides a foundational understanding of the physical properties of (-)-2-(4-Methylphenyl)oxirane and the experimental rigor required for their accurate determination. This knowledge is essential for the successful application of this important chiral intermediate in scientific research and development.

References

-

Doc Brown's Chemistry. (n.d.). Experiments to determine density of liquid. Retrieved from [Link]

-

Review of Scientific Instruments. (2017). Simple method to measure the refractive index of liquid with graduated cylinder and beaker. Retrieved from [Link]

-

JoVE. (2015). Determining the Density of a Solid and Liquid. Retrieved from [Link]

-

Acta Physica Polonica A. (2015). An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer. Retrieved from [Link]

-

Science Learning Center. (n.d.). Determination of Specific Rotation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Measuring density. Retrieved from [Link]

-

Optica Publishing Group. (2013). Spectroscopic method for measuring refractive index. Retrieved from [Link]

-

WJEC. (n.d.). Determination of the density of liquids and solids. Retrieved from [Link]

-

Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Abbe's Refractometer (Procedure). Retrieved from [Link]

-

University of Technology. (n.d.). Experiment name / Determination of Boiling point Purpose. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). The Density of Liquids and Solids (Experiment). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 108111, 2-(4-Methylphenyl)oxirane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12289502, 2-(4-Methylphenyl)oxirane, (-)-. Retrieved from [Link]

-

Review of Scientific Instruments. (2017). Simple method to measure the refractive index of liquid with graduated cylinder and beaker. Retrieved from [Link]

-

BRCM College of Engineering & Technology. (n.d.). To determine the specific rotation of cane sugar solution using Polarimeter. Retrieved from [Link]

-

BRCM College of Engineering & Technology. (n.d.). Find the specific rotation of sugar solution by using a polarimeter. Retrieved from [Link]

-

Wikipedia. (n.d.). Specific rotation. Retrieved from [Link]

-

Digicollections.net. (n.d.). Determination of optical rotation and specific rotation. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10351846, 2-Methyl-2-(4-methylphenyl)oxirane. Retrieved from [Link]

-

Scribd. (n.d.). 02 Exp 1 Boiling Point Determination. Retrieved from [Link]

-

Al-Rasheed University College. (n.d.). Organic Chemistry LABORATORY. Retrieved from [Link]

-

YouTube. (2021). Boiling at Reduced Pressure - Two Methods. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-p-Tolyloxymethyl-oxirane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7242, o-Toluidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151042, 2-(2-Methylphenyl)oxirane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1201472, (2S)-2-propyloxirane. Retrieved from [Link]

Sources

- 1. 2-(4-Methylphenyl)oxirane | C9H10O | CID 108111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-Methylphenyl)oxirane, (-)- | C9H10O | CID 12289502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Oxirane, 2-(4-methylphenyl)- | CymitQuimica [cymitquimica.com]

- 4. o-Toluidine | 95-53-4 [chemicalbook.com]

- 5. 2210-79-9 CAS MSDS (2-[(2-Methylphenoxy)methyl]oxirane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2-(4-methylphenyl)oxirane [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 10. Video: Determining the Density of a Solid and Liquid [jove.com]

- 11. wjec.co.uk [wjec.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 16. Specific rotation - Wikipedia [en.wikipedia.org]

- 17. digicollections.net [digicollections.net]

- 18. iitr.ac.in [iitr.ac.in]

- 19. brcmcet.edu.in [brcmcet.edu.in]

- 20. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

(S)-2-(p-Tolyl)oxirane chemical characteristics

An In-depth Technical Guide to (S)-2-(p-Tolyl)oxirane: Synthesis, Properties, and Applications

Abstract

(S)-2-(p-Tolyl)oxirane, a chiral epoxide, serves as a pivotal building block in modern asymmetric synthesis. Its unique structural features—a strained three-membered oxirane ring and a chiral center adjacent to an aromatic p-tolyl group—make it a versatile intermediate for constructing complex, enantiomerically pure molecules. This guide provides an in-depth exploration of its chemical characteristics, established methods for its stereoselective synthesis, and its reactivity, with a particular focus on applications relevant to pharmaceutical research and drug development. Detailed experimental protocols, mechanistic insights, and comprehensive safety data are presented to equip researchers and chemical development professionals with the critical knowledge required for its effective utilization.

Core Chemical Characteristics and Physicochemical Properties

(S)-2-(p-Tolyl)oxirane, also known as (S)-4-methylstyrene oxide, is a derivative of styrene oxide featuring a methyl group at the para position of the phenyl ring.[1][2] This substitution subtly influences its electronic properties and reactivity compared to its parent compound. The defining feature is the chiral center at the C2 position of the oxirane ring, which dictates the stereochemical outcome of its subsequent transformations. The inherent ring strain of the epoxide moiety makes it susceptible to nucleophilic attack, forming the basis of its synthetic utility.[3][4]

Table 1: Physicochemical and Spectroscopic Data for 2-(p-Tolyl)oxirane

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-(4-methylphenyl)oxirane | [2] |

| Synonyms | (S)-2-p-Tolyloxirane, (S)-4-Methylstyrene oxide | [1][2][5] |

| CAS Number | 135413-94-4 | [5] |

| Molecular Formula | C₉H₁₀O | [1][5][6] |

| Molecular Weight | 134.18 g/mol | [1][2][5] |

| Appearance | Colorless to slightly yellow liquid | [1][7] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.10-7.25 (m, 4H, Ar-H), 3.85 (dd, 1H), 3.15 (dd, 1H), 2.75 (dd, 1H), 2.35 (s, 3H, Ar-CH₃) | [7][8] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 138.0, 135.0, 129.2, 125.8, 52.5, 51.0, 21.2 | [7][8] |

| SMILES Code | CC1=CC=C([C@@H]2OC2)C=C1 | [5] |

Note: NMR spectral data are representative and may vary slightly based on solvent and instrument conditions. The provided data is based on analogous structures and general chemical shift knowledge.

Asymmetric Synthesis: The Jacobsen-Katsuki Epoxidation

The reliable and high-yield production of enantiomerically pure (S)-2-(p-Tolyl)oxirane is paramount for its application in pharmaceutical synthesis.[9][10] Among the most powerful methods for this transformation is the Jacobsen-Katsuki epoxidation. This reaction facilitates the enantioselective epoxidation of unfunctionalized alkenes, such as 4-methylstyrene, using a chiral manganese-salen complex as a catalyst.[11][12][13] The deep expertise behind this choice lies in the catalyst's ability to create a precisely defined chiral environment, which directs the oxidant to one face of the alkene, yielding the desired epoxide enantiomer with high selectivity.[13][14]

The mechanism, a cornerstone of its trustworthiness, is believed to proceed through a high-valent manganese(V)-oxo intermediate.[11][14] This highly reactive species transfers its oxygen atom to the alkene in a controlled, stereoselective manner. The choice of the (S,S)-Jacobsen catalyst isomer is critical for producing the (S)-epoxide.

Caption: Fig. 1: Catalytic cycle of the Jacobsen-Katsuki epoxidation.

Experimental Protocol: Synthesis of (S)-2-(p-Tolyl)oxirane

This protocol is a representative procedure adapted from established methodologies for Jacobsen-Katsuki epoxidation.[12][15]

-

Catalyst Preparation: In a round-bottom flask under an inert atmosphere, add 4-methylstyrene (1.0 eq) to a suitable solvent such as dichloromethane.

-

Reaction Initiation: Add the (S,S)-Jacobsen catalyst (typically 2-5 mol%). Cool the mixture to 0 °C in an ice bath.

-

Oxidant Addition: Slowly add a buffered solution of commercial bleach (sodium hypochlorite, NaOCl) (1.5 eq) over 2-4 hours while maintaining the temperature at 0 °C. The slow addition is crucial to control the reaction rate and prevent catalyst degradation.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed.

-

Work-up: Once complete, separate the organic layer. Wash the organic phase sequentially with saturated aqueous Na₂SO₃, water, and brine.[15]

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure (S)-2-(p-Tolyl)oxirane.

-

Chiral Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.

Chemical Reactivity and Synthetic Utility

The synthetic value of (S)-2-(p-Tolyl)oxirane stems from the regio- and stereoselective ring-opening reactions of the epoxide.[3][16] The high ring strain allows the C-O bonds to be cleaved under relatively mild conditions by a wide range of nucleophiles.[4][17] This process generates a new stereocenter and a functional handle (a hydroxyl group), making it a powerful strategy in multi-step syntheses.

Mechanism of Nucleophilic Ring-Opening

The regiochemical outcome of the ring-opening is dependent on the reaction conditions (acidic or basic).

-

Base-Catalyzed/Nucleophilic Conditions: Under basic or neutral conditions, the reaction follows a classic Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom (the CH₂ group), resulting in inversion of configuration at that center. This is the most common and predictable pathway for synthetic applications.[4]

-

Acid-Catalyzed Conditions: In the presence of an acid, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The attack then occurs at the more substituted carbon (the benzylic position), which can better stabilize the developing positive charge in the transition state. This pathway has characteristics of both Sₙ1 and Sₙ2 reactions.[4][17]

Caption: Fig. 2 illustrates the differing regiochemical outcomes.

Application in Drug Development

Chiral epoxides are critical intermediates in the synthesis of many pharmaceuticals, particularly beta-blockers and other drugs where specific stereochemistry is essential for therapeutic activity.[18] The ability of (S)-2-(p-Tolyl)oxirane to introduce a chiral hydroxylamine or related functionality via ring-opening makes it a valuable precursor. The stereochemistry of the epoxide directly translates to the final active pharmaceutical ingredient (API), where one enantiomer may be therapeutically active while the other could be inactive or even cause adverse effects.[9][18] Its use ensures the synthesis of single-enantiomer drugs, meeting stringent regulatory requirements and improving therapeutic indices.[10]

Safety and Handling

As with most epoxides and aromatic compounds, (S)-2-(p-Tolyl)oxirane should be handled with appropriate care in a well-ventilated chemical fume hood.[19]

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses or goggles, and a lab coat.[20][21]

-

Hazards: Epoxides are classified as alkylating agents and may be irritants to the skin, eyes, and respiratory system.[21][22] Some epoxides are suspected mutagens.[20][22] Avoid inhalation of vapors and direct contact with skin and eyes.[21]

-

Handling: Keep away from heat, sparks, and open flames.[19][20] Store in a tightly closed container in a cool, dry, and well-ventilated area.[19]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[19] For eye contact, rinse cautiously with water for several minutes.[20] If inhaled, move the person to fresh air.[19] Seek medical attention if irritation or other symptoms persist.[19][20]

-

Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[20][21]

Conclusion

(S)-2-(p-Tolyl)oxirane stands out as a high-value chiral intermediate for research and development professionals. Its well-defined stereochemistry, coupled with the predictable and versatile reactivity of the epoxide ring, provides a reliable pathway for the asymmetric synthesis of complex molecular targets. A thorough understanding of its properties, synthesis via methods like the Jacobsen-Katsuki epoxidation, and its ring-opening chemistry is essential for leveraging its full potential in the creation of next-generation pharmaceuticals and other advanced chemical products.

References

-

Wikipedia. Jacobsen epoxidation. [Link]

-

National Center for Biotechnology Information. Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. PubMed Central. [Link]

-

OpenOChem Learn. Jacobsen epoxidation. [Link]

-

Organic Chemistry Portal. Jacobsen-Katsuki Epoxidation. [Link]

-

Airgas. Propylene Oxide Safety Data Sheet. [Link]

-

ACS Publications. Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. ACS Omega. [Link]

-

ResearchGate. Oxirane ring opening reaction to form HYOOA. [Link]

-

Taylor & Francis Online. Jacobsen's catalyst – Knowledge and References. [Link]

-

ResearchGate. Main reactions of epoxidation and oxirane ring-opening process. [Link]

-

SpectraBase. 2-p-Tolyloxirane - FTIR Spectrum. [Link]

-

National Center for Biotechnology Information. 2-(4-Methylphenyl)oxirane. PubChem. [Link]

-

National Center for Biotechnology Information. 2-(2-Methylphenyl)oxirane. PubChem. [Link]

-

National Center for Biotechnology Information. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PubMed Central. [Link]

-

Chemistry LibreTexts. 18.6: Reactions of Epoxides- Ring-opening. [Link]

-

McMaster University. 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry: A Tenth Edition. [Link]

-

Royal Society of Chemistry. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. [Link]

-

ResearchGate. (PDF) Synthesis and ring opening reactions of (3-aryloxiran-2-yl)(thiophen-2-yl)methanones. [Link]

-

White Rose Research Online. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]

-

MDPI. Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. [Link]

-

Royal Society of Chemistry. Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. [Link]

Sources

- 1. Oxirane, 2-(4-methylphenyl)- | CymitQuimica [cymitquimica.com]

- 2. 2-(4-Methylphenyl)oxirane | C9H10O | CID 108111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 135413-94-4|(S)-2-(p-Tolyl)oxirane|BLD Pharm [bldpharm.com]

- 6. 2-(P-TOLYL)OXIRANE [chemicalbook.com]

- 7. Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 12. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chemimpex.com [chemimpex.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. fishersci.com [fishersci.com]

- 20. airgas.com [airgas.com]

- 21. sigmaaldrich.cn [sigmaaldrich.cn]

- 22. 2-(2-Methylphenyl)oxirane | C9H10O | CID 151042 - PubChem [pubchem.ncbi.nlm.nih.gov]

(-)-4-Methylstyrene oxide synthesis overview

An In-Depth Technical Guide to the Synthesis of (-)-4-Methylstyrene Oxide

Abstract

Optically pure epoxides are indispensable chiral building blocks in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1][2] (-)-4-Methylstyrene oxide, a key chiral intermediate, presents a significant synthetic challenge characteristic of terminal aryl olefins: achieving high enantioselectivity. This technical guide provides an in-depth overview of the primary strategies for synthesizing (-)-4-Methylstyrene oxide. We will explore direct asymmetric epoxidation of the parent olefin, 4-methylstyrene, using both transition-metal and organocatalytic systems, as well as biocatalysis. Additionally, we will detail the highly efficient method of kinetic resolution of the racemic epoxide. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed, reproducible protocols but also the underlying mechanistic principles and field-proven insights to guide catalyst selection and process optimization.

Introduction: The Significance of Chiral Styrene Oxides

Styrene oxides, and their derivatives like 4-methylstyrene oxide, are versatile intermediates that can be converted into a wide array of valuable chiral molecules, including amino alcohols, diols, and other functionalized compounds. The stereochemistry of the epoxide ring is critical, as it dictates the absolute configuration of the final product. The synthesis of a single enantiomer, such as (-)-4-methylstyrene oxide, is therefore a primary objective.

The asymmetric epoxidation of terminal olefins like 4-methylstyrene has historically been a formidable challenge.[3][4] Unlike cis-disubstituted olefins, which often achieve excellent enantioselectivity with established catalysts, terminal olefins can participate in non-stereospecific reaction pathways, eroding enantiomeric purity.[4] This guide dissects the two dominant strategic approaches to overcome this challenge:

-

Asymmetric Epoxidation: The direct conversion of prochiral 4-methylstyrene into the desired single enantiomer of the epoxide.

-

Kinetic Resolution: The separation of a racemic mixture of (±)-4-methylstyrene oxide by selectively reacting one enantiomer, leaving the desired (-)-enantiomer unreacted and enriched.

The choice between these strategies depends on factors such as substrate availability, catalyst cost and availability, desired throughput, and the required level of enantiopurity.

Strategic Approaches to Synthesis

A logical workflow for producing enantiopure (-)-4-methylstyrene oxide begins with a decision between direct epoxidation or a resolution-based pathway.

Figure 1: High-level workflow comparing direct asymmetric epoxidation with the kinetic resolution pathway for synthesizing (-)-4-methylstyrene oxide.

Asymmetric Epoxidation of 4-Methylstyrene

This approach is atom-economical and represents the most direct route to the target molecule. Success hinges on the catalyst's ability to differentiate between the two prochiral faces of the olefin.

The Jacobsen-Katsuki epoxidation, which utilizes chiral manganese-salen complexes, is a cornerstone of asymmetric catalysis.[5][6] This method allows for the enantioselective formation of epoxides from unfunctionalized olefins using a stoichiometric oxidant like sodium hypochlorite (bleach).[5][7]

Mechanism & Rationale: The active catalyst is a high-valent manganese(V)-oxo species, formed from the Mn(III)-salen precursor and the oxidant.[5] The alkene approaches this species, and the oxygen atom is transferred. The C2-symmetric chiral salen ligand creates a sterically constrained environment, forcing the alkene to approach from a specific trajectory, thereby dictating the stereochemistry of the resulting epoxide.[7] For terminal olefins like styrene, achieving high enantioselectivity can be challenging; however, optimization of reaction conditions, particularly lowering the temperature, can significantly improve the enantiomeric excess (ee) by suppressing non-stereospecific radical pathways.[4]

Figure 2: Simplified catalytic cycle of the Jacobsen-Katsuki epoxidation.

An alternative metal-free approach involves the in-situ generation of a chiral dioxirane from a ketone catalyst and a stoichiometric oxidant, typically potassium peroxymonosulfate (Oxone).[3] Fructose-derived ketones are highly effective for this transformation.[3][8]

Mechanism & Rationale: The ketone catalyst reacts with Oxone to form a reactive dioxirane intermediate. This powerful, yet selective, oxidizing agent then transfers an oxygen atom to the alkene. The stereoselectivity is governed by the approach of the alkene to the dioxirane, which is influenced by the chiral scaffold of the ketone.[3] This method has shown high enantioselectivity for various styrenes.[3]

Enzymes offer unparalleled selectivity in asymmetric synthesis.[1][9] Styrene monooxygenases (SMOs) are known to perform this reaction, but naturally occurring variants typically produce (S)-styrene oxide with excellent selectivity.[1] To obtain the desired (-)-enantiomer, which corresponds to the (R)-configuration for styrene oxide, protein engineering is required. Recent studies have demonstrated that engineered cytochrome P450 peroxygenases can be tailored to produce (R)-styrene oxides with high enantiomeric excess.[1] This approach utilizes hydrogen peroxide as the oxidant and represents a green and highly selective, albeit more specialized, synthetic route.[1]

Hydrolytic Kinetic Resolution (HKR) of (±)-4-Methylstyrene Oxide

Kinetic resolution is an exceptionally powerful and practical method for obtaining enantiopure terminal epoxides.[10][11] The Hydrolytic Kinetic Resolution (HKR) developed by Jacobsen and others employs a chiral (salen)Co(III) complex to catalyze the addition of water to one enantiomer of a racemic epoxide, leaving the other, slower-reacting enantiomer behind in high enantiopurity.[10]

Mechanism & Rationale: The mechanism is believed to involve a cooperative bimetallic pathway.[10][12] One molecule of the (salen)Co(III) catalyst acts as a Lewis acid, activating an epoxide enantiomer by coordinating to its oxygen. A second catalyst molecule, acting as a Brønsted base, delivers a water molecule to open the activated epoxide ring. The chiral ligand environment creates a significant difference in the reaction rates (k_fast vs. k_slow) for the two enantiomers. By stopping the reaction at approximately 50% conversion, one can isolate the unreacted epoxide with very high enantiomeric excess.[10]

Figure 3: Conceptual diagram of Hydrolytic Kinetic Resolution (HKR), showing the selective hydrolysis of one enantiomer to yield an enriched epoxide.

Comparative Data of Synthetic Methods

The selection of a synthetic method is often guided by performance metrics. The following table summarizes typical results for the epoxidation of styrene and its derivatives, providing a basis for comparison.

| Method/Catalyst | Substrate | Oxidant | Temp. (°C) | Yield (%) | ee (%) | Reference(s) |

| Asymmetric Epoxidation | ||||||

| (salen)Mn(III) Complex (Jacobsen) | Styrene | NaOCl | -78 | ~80 | 86 (R) | [1][4] |

| Fructose-derived Ketone (Shi) | Styrene | Oxone | 0 | >90 | 81 (R) | [3][8] |

| Engineered P450 Peroxygenase | Styrene | H₂O₂ | 25 | - | >99 (R) | [1] |

| Kinetic Resolution | ||||||

| (salen)Co(III) Complex (HKR) | Racemic Epoxides | H₂O (0.55 eq.) | RT | ~45-50 | >99 | [10][11] |

| Epoxide Hydrolase (Aspergillus niger) | p-Nitrostyrene Oxide | H₂O (Buffer) | 25-40 | ~49 | 99 (S) | [9] |

Note: Yield for kinetic resolution refers to the theoretical maximum of 50% for the resolved epoxide. Enantiomeric excess (ee) for HKR refers to the recovered, unreacted epoxide.

Detailed Experimental Protocols

The following protocols are provided as a guide for laboratory synthesis. Standard laboratory safety procedures should always be followed.

Protocol 1: Asymmetric Epoxidation of 4-Methylstyrene via Jacobsen-Katsuki Catalyst

This protocol is adapted from established procedures for styrene derivatives.[4][5]

Materials:

-

4-Methylstyrene (purified, inhibitor removed)

-

(R,R)-Jacobsen's catalyst ((R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

N-Methylmorpholine N-oxide (NMO) (optional co-catalyst)

-

Commercial bleach (e.g., Clorox®, buffered to pH ~11 with Na₂HPO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 4-methylstyrene (1.0 mmol) and (R,R)-Jacobsen's catalyst (0.02-0.05 mmol, 2-5 mol%).

-

Add anhydrous CH₂Cl₂ (10 mL) to dissolve the reactants. If using, add NMO (0.2 mmol).

-

Cool the mixture to 0 °C in an ice-water bath. For potentially higher enantioselectivity, temperatures as low as -78 °C can be explored.[4]

-

While stirring vigorously, add the buffered bleach solution (5.0 mL, ~1.5 mmol active oxidant) dropwise over 1-2 hours. Vigorous stirring is crucial for this biphasic reaction.

-

Monitor the reaction by TLC or GC. Upon completion (disappearance of starting material), stop the addition of oxidant.

-

Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂ (2 x 10 mL).

-

Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (-)-4-methylstyrene oxide.

-

Determine the enantiomeric excess using chiral GC or HPLC analysis.

Protocol 2: Hydrolytic Kinetic Resolution (HKR) of (±)-4-Methylstyrene Oxide

This protocol is based on the highly reliable Jacobsen HKR methodology.[10][11]

Materials:

-

(±)-4-Methylstyrene oxide (racemic)

-

(R,R)-(salen)Co(III)OAc complex

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Hexane, Diethyl ether

Procedure:

-

Prepare the racemic (±)-4-methylstyrene oxide via standard epoxidation of 4-methylstyrene using an achiral oxidant like m-CPBA.

-

In a flask, dissolve the (R,R)-(salen)Co(III)OAc catalyst (0.005-0.01 mmol, 0.5-1.0 mol% relative to one enantiomer) in THF (1.0 mL).

-

Add racemic (±)-4-methylstyrene oxide (1.0 mmol) to the catalyst solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add water (0.55 mmol, 0.55 equivalents relative to the total racemic epoxide) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by GC to determine when ~50-55% conversion has been reached.

-

Once the target conversion is achieved, dilute the reaction mixture with hexane/ether (1:1) and pass it through a short plug of silica gel to remove the catalyst.

-

Concentrate the filtrate carefully under reduced pressure to obtain the crude product, which is now enriched in the (-)-enantiomer.

-

The enriched (-)-4-methylstyrene oxide can be further purified from the diol byproduct by flash chromatography or careful distillation.

-

Determine the final enantiomeric excess of the epoxide by chiral GC or HPLC.

Conclusion and Future Outlook

The synthesis of enantiopure (-)-4-methylstyrene oxide is a well-addressed challenge in modern organic chemistry, with several robust and high-performing methods available to the synthetic chemist. The classic Jacobsen-Katsuki epoxidation provides a direct route, though it may require careful optimization to maximize enantioselectivity for this terminal olefin substrate. For ultimate enantiopurity, the Hydrolytic Kinetic Resolution (HKR) stands out as a nearly infallible method, consistently delivering epoxides with >99% ee, making it a preferred choice in many drug development campaigns.

Looking forward, the field continues to evolve. The development of more active and selective heterogeneous catalysts, based on immobilizing known homogeneous systems, promises to simplify purification and catalyst recycling.[13][14] Furthermore, the continued advancement in protein engineering and directed evolution will likely make biocatalytic routes, which offer exceptional selectivity under mild, environmentally benign conditions, increasingly accessible and practical for producing specific enantiomers like (-)-4-Methylstyrene oxide.[1] The choice of method will ultimately be dictated by the specific requirements of the project, balancing factors of speed, cost, scale, and the absolute need for enantiomeric purity.

References

- Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases.

- Highly enantioselective epoxidation of styrenes: Implication of an electronic effect on the competition between spiro and planar transition states.

- Highly Enantioselective, Low-Temperature Epoxidation of Styrene. Journal of the American Chemical Society.

- Probing competitive enantioselective approach vectors operating in the Jacobsen-Katsuki epoxidation: a kinetic study of methyl-substituted styrenes. PubMed.

- Jacobsen-Katsuki Epoxid

- Jacobsen epoxid

- Jacobsen epoxid

- Jacobsen-Katsuki Epoxidations. Wipf Group, University of Pittsburgh.

- Comparison of different catalysts for styrene epoxid

- Asymmetric Epoxidation of cis/trans-β-Methylstyrene Catalysed by Immobilised Mn(Salen) with Different Linkages. Chemistry – A European Journal.

- Asymmetric epoxidation of cis/trans-β-methylstyrene catalysed by immobilised Mn(salen)

- ASYMMETRIC EPOXIDATION OF trans-β-METHYLSTYRENE AND 1-PHENYLCYCLOHEXENE USING A D-FRUCTOSE-DERIVED KETONE. Organic Syntheses.

- Application Notes and Protocols for the Kinetic Resolution of Racemic Styrene Oxide. Benchchem.

- Deracemization of p-nitrostyrene oxide by a chemoenzymatic process.

- HYDROLYTIC KINETIC RESOLUTION OF GLYCIDYL METHYL ETHER. Organic Syntheses.

Sources

- 1. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pnas.org [pnas.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 6. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 7. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 14. Asymmetric epoxidation of cis/trans-β-methylstyrene catalysed by immobilised Mn(salen) with different linkages: heterogenisation of homogeneous asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Epoxides in Asymmetric Synthesis: A Technical Guide for Advanced Drug Development

Introduction: The Strategic Importance of Chiral Epoxides in Modern Synthesis

Chiral epoxides are indispensable building blocks in modern organic synthesis, particularly valued for their versatile reactivity and rich stereochemistry.[1][2][3] The inherent strain of their three-membered ring allows for highly regio- and stereospecific ring-opening by a wide array of nucleophiles, establishing a robust platform for the construction of complex molecular architectures.[1] This utility is of paramount importance in drug development, where the precise three-dimensional arrangement of atoms is critical for biological activity.[1][3]

The ability to introduce two vicinal functional groups with controlled stereochemistry makes the epoxide a "chiral linchpin" in multi-step syntheses. This strategic advantage has been instrumental in the synthesis of numerous approved medicines, including antivirals, anticancer agents, and cardiovascular drugs.[1][4][5] Consequently, the development of catalytic, enantioselective methods for producing these intermediates has been a major focus of chemical research, contributing to the 2001 Nobel Prize in Chemistry for asymmetric oxidations.[1][3] This guide provides a technical overview of the core, state-of-the-art methodologies for synthesizing chiral epoxides, focusing on the Sharpless, Jacobsen-Katsuki, and Shi asymmetric epoxidations, and explores their subsequent synthetic transformations.

Pillars of Asymmetric Epoxidation: A Comparative Overview

The selection of an appropriate epoxidation method is dictated primarily by the substrate's structure, specifically the presence or absence of a directing allylic alcohol. Each of the cornerstone methods possesses a unique catalyst system and substrate scope, offering a tailored solution for different synthetic challenges.

The Sharpless Asymmetric Epoxidation (SAE)

The Sharpless Asymmetric Epoxidation (SAE) is a highly reliable and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[6][7][8] Its predictability and broad utility have made it one of the most powerful transformations in asymmetric synthesis.[8]

Mechanism and Catalytic Cycle: The reaction employs a catalyst system generated in situ from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) ligand.[7][9] The oxidant is tert-butyl hydroperoxide (TBHP). The titanium center coordinates the allylic alcohol, the chiral tartrate, and the hydroperoxide, assembling a rigid transition state.[6][7] This organized assembly ensures that the oxygen atom from the peroxide is delivered to a specific face of the double bond, dictated by the chirality of the DET ligand used.

-

(+)-DET delivers the oxygen atom to the "bottom" face of the alkene when the allylic alcohol is oriented appropriately.

-

(-)-DET delivers the oxygen atom to the "top" face.

This high degree of facial selectivity is the key to the reaction's success, routinely providing epoxy alcohols with very high enantiomeric excess (% ee).[10]

Diagram: Catalytic Cycle of the Sharpless Asymmetric Epoxidation

A simplified catalytic cycle for the Sharpless epoxidation.

Data Presentation: Performance of the Sharpless Epoxidation

| Substrate Type | Chiral Ligand | Typical Yield (%) | Typical ee (%) |

| Prochiral Allylic Alcohol (e.g., Geraniol) | (+)-DET or (-)-DET | 80-95 | >95 |

| Secondary Allylic Alcohol | (+)-DET or (-)-DET | 75-90 | >90 |

| Homoallylic Alcohol | (+)-DET or (-)-DET | Lower, variable | Moderate to high |

Experimental Protocol: Representative Sharpless Epoxidation

-

Catalyst Preparation: A flame-dried flask under an inert atmosphere (N₂ or Ar) is charged with dry dichloromethane (CH₂Cl₂). Titanium(IV) isopropoxide is added, and the solution is cooled to -20 °C. L-(+)-Diethyl tartrate (as a solution in CH₂Cl₂) is added dropwise.

-

Substrate Addition: The allylic alcohol substrate is added to the cooled catalyst solution.

-

Oxidant Addition: tert-Butyl hydroperoxide (TBHP, typically a 5.5 M solution in decane) is added slowly via syringe over a period of 1-2 hours, maintaining the temperature at -20 °C.

-

Reaction Monitoring: The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: The reaction is quenched by the addition of water. The mixture is warmed to room temperature and stirred for 1 hour to precipitate titanium salts. The mixture is filtered through Celite®, and the organic layer is separated, dried over Na₂SO₄, and concentrated in vacuo.

-

Purification: The crude epoxy alcohol is purified by flash column chromatography on silica gel.

The Jacobsen-Katsuki Epoxidation

Complementary to the Sharpless method, the Jacobsen-Katsuki epoxidation is highly effective for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and trisubstituted olefins.[11][12][13]

Mechanism and Catalytic Cycle: This reaction utilizes a chiral manganese(III)-salen complex as the catalyst.[11] The active oxidant is a high-valent manganese(V)-oxo species, which is generated from the Mn(III) precatalyst by a stoichiometric terminal oxidant, such as sodium hypochlorite (bleach) or m-CPBA.[11][14] The mechanism of oxygen transfer to the alkene has been debated, with evidence supporting concerted, radical, or metalla-oxetane pathways depending on the substrate.[11][13][14] For many substrates, a stepwise radical-like mechanism is favored.[12] The C₂-symmetric chiral salen ligand creates a constrained environment that directs the incoming alkene to a specific trajectory, thus controlling the facial selectivity of the epoxidation.[11]

Diagram: Jacobsen-Katsuki Epoxidation Mechanism

Key steps in the Jacobsen-Katsuki epoxidation.

Data Presentation: Substrate Scope for Jacobsen-Katsuki Epoxidation

| Substrate Type | Typical Oxidant | Typical Yield (%) | Typical ee (%) |

| cis-1,2-Disubstituted Alkenes | NaOCl, buffered | 70-95 | >90[14] |

| Trisubstituted Alkenes | m-CPBA, NMO | 60-85 | 85-95 |

| Conjugated Dienes | NaOCl, buffered | 50-80 | >88 |

The Shi Asymmetric Epoxidation

The Shi epoxidation represents a cornerstone of organocatalysis, utilizing a non-metal, chiral ketone catalyst derived from D-fructose.[15][16] This method is particularly effective for the epoxidation of trans-disubstituted and trisubstituted olefins, which are often challenging substrates for other methods.[17]

Mechanism and Catalytic Cycle: The key to the Shi epoxidation is the in situ generation of a chiral dioxirane intermediate from the ketone catalyst and a stoichiometric oxidant, typically Oxone (potassium peroxymonosulfate).[15][18] This highly reactive dioxirane is the species that transfers an oxygen atom to the alkene. The reaction is thought to proceed through a spiro transition state, where steric interactions between the alkene substituents and the rigid backbone of the catalyst dictate the face of oxygen delivery, leading to high enantioselectivity.[17][19] The ketone is regenerated after the epoxidation, allowing it to be used in catalytic amounts.[18]

Diagram: Shi Epoxidation Catalytic Cycle

Generation and reaction of the active dioxirane species.

Data Presentation: Performance of the Shi Epoxidation

| Substrate Type | Typical Catalyst Loading (mol%) | Typical Yield (%) | Typical ee (%) |

| trans-Disubstituted Alkenes | 20-30 | 70-95 | >90 |

| Trisubstituted Alkenes | 20-30 | 80-99 | >95 |

| Terminal Alkenes | 20-30 | Moderate | Moderate |

| α,β-Unsaturated Esters | 20-30 | 60-85 | 85-97[20] |

Synthetic Utility: The Chiral Epoxide as a Versatile Intermediate

The true power of chiral epoxides lies in their subsequent transformations. The strained three-membered ring is susceptible to nucleophilic attack, proceeding via an S_N2 mechanism that results in ring-opening and the formation of 1,2-difunctionalized products with inversion of configuration at the center of attack.

Regio- and Stereoselective Ring-Opening

The regioselectivity of the ring-opening is a critical aspect that can be controlled by the reaction conditions.

-

Basic or Neutral Conditions: Under these conditions, the nucleophile attacks the less sterically hindered carbon atom of the epoxide. This is the classic S_N2 pathway.

-

Acidic Conditions: Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. The reaction then proceeds with the nucleophile attacking the more substituted carbon, as this carbon can better stabilize the partial positive charge that develops in the transition state.

This predictable control over both stereochemistry (due to the S_N2 inversion) and regiochemistry makes chiral epoxides exceptionally powerful intermediates for constructing complex molecules, such as the β-amino alcohols found in many cardiovascular drugs.[2][10]

Diagram: Workflow for Epoxide Ring-Opening

Decision workflow for controlling regioselectivity.

Conclusion

Catalytic asymmetric epoxidation has fundamentally transformed the landscape of organic synthesis and drug development. The Sharpless, Jacobsen-Katsuki, and Shi epoxidations provide a powerful and complementary toolkit for accessing highly enantiopure epoxides from a diverse range of olefin precursors. The predictable and controllable regio- and stereoselectivity of their subsequent ring-opening reactions allows for the efficient installation of complex stereochemical arrays, cementing the role of chiral epoxides as cornerstone intermediates in the synthesis of biologically active molecules. Continued innovation in this field, particularly in organocatalysis and the use of more sustainable oxidants, promises to further expand the capabilities and applications of these remarkable chiral building blocks.[21][22]

References

-

Shi, Y. Organocatalytic Asymmetric Epoxidation of Olefins by Chiral Ketones. Accounts of Chemical Research. 2004, 37(8), 488-496. [Link]

-

Wikipedia Contributors. Jacobsen epoxidation. Wikipedia, The Free Encyclopedia. [Link]

-

Organic Chemistry Portal. Sharpless Epoxidation. Organic-chemistry.org. [Link]

-

Dalal Institute. Sharpless Asymmetric Epoxidation. dalalinstitute.com. [Link]

-

Shi, Y., et al. Organocatalytic Asymmetric Epoxidation of Olefins by Chiral Ketones. Accounts of Chemical Research. [Link]

-

Slideshare. Jacobson katsuki named rxn. slideshare.net. [Link]

-

NROChemistry. Shi Epoxidation. nro-chem.com. [Link]

-

Grokipedia. Jacobsen epoxidation. grokipedia.org. [Link]

-

Name-Reaction.com. Sharpless epoxidation. name-reaction.com. [Link]

-

Wikipedia Contributors. Shi epoxidation. Wikipedia, The Free Encyclopedia. [Link]

-

Organic Chemistry Portal. Jacobsen-Katsuki Epoxidation. Organic-chemistry.org. [Link]

-

Wipf Group, University of Pittsburgh. Jacobsen-Katsuki Epoxidations. pitt.edu. [Link]

-

Silva, F. P., Jr. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. National Institutes of Health. [Link]

-

ResearchGate. Organocatalytic Asymmetric Epoxidation of Olefins by Chiral Ketones. researchgate.net. [Link]

-

YouTube. Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis. youtube.com. [Link]

-

Aggarwal, V. K., et al. Organocatalytic Asymmetric Epoxidation and Aziridination of Olefins and Their Synthetic Applications. Chemical Reviews. [Link]

-

Chemistry LibreTexts. Epoxidation of Allylic Alcohols. chem.libretexts.org. [Link]

-

Scribd. Shi Epoxidation. scribd.com. [Link]

-

Organic Chemistry Portal. Shi Epoxidation. Organic-chemistry.org. [Link]

-

Shi, Y., et al. Organocatalytic Oxidation. Asymmetric Epoxidation of Olefins Catalyzed by Chiral Ketones and Iminium Salts. Chemical Reviews. [Link]

-

Bella, M., et al. Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. ACS Catalysis. [Link]

-

Survival Technologies Ltd. Chiral Epoxides in Modern Organic Synthesis: The Role of (S)-N-Glycidylphthalimide. survivaltechnologies.in. [Link]

-

MDPI. Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. mdpi.com. [Link]

-

Bella, M., et al. Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. National Institutes of Health. [Link]

-

Bentham Science. Asymmetric Ring Opening of Epoxides. benthamscience.com. [Link]

-

Atlas of Science. Chiral organic molecules at work with epoxides: two arms drive the asymmetric transformations. atlasofscience.org. [Link]

-

MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development. mdpi.com. [Link]

-

ResearchGate. Epoxide Syntheses and Ring-Opening Reactions in Drug Development. researchgate.net. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. survivaltechnologies.in [survivaltechnologies.in]

- 3. atlasofscience.org [atlasofscience.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Sharpless Epoxidation [organic-chemistry.org]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. name-reaction.com [name-reaction.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 12. grokipedia.com [grokipedia.com]

- 13. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 14. Jacobson katsuki named rxn | PPTX [slideshare.net]

- 15. Shi epoxidation - Wikipedia [en.wikipedia.org]

- 16. Shi Epoxidation [organic-chemistry.org]

- 17. Organocatalytic asymmetric epoxidation of olefins by chiral ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Shi Epoxidation | NROChemistry [nrochemistry.com]

- 19. scribd.com [scribd.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Epoxides: Small Rings to Play with under Asymmetric Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of (-)-2-(4-Methylphenyl)oxirane: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the chiral epoxide, (-)-2-(4-Methylphenyl)oxirane, also known as (S)-2-(p-Tolyl)oxirane or (-)-4-Methylstyrene oxide. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize spectroscopic techniques for structural elucidation and quality control. Herein, we delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the spectral features but also the underlying principles and experimental considerations that inform the interpretation.

Introduction to (-)-2-(4-Methylphenyl)oxirane

(-)-2-(4-Methylphenyl)oxirane is a valuable chiral building block in asymmetric synthesis. Its stereochemistry and the reactivity of the epoxide ring make it a key intermediate in the preparation of various pharmaceutical agents and other fine chemicals. Accurate and comprehensive spectroscopic characterization is paramount to ensure its chemical identity, purity, and enantiomeric integrity. This guide will systematically dissect the data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

The structure of (-)-2-(4-Methylphenyl)oxirane, with the IUPAC name (2S)-2-(4-methylphenyl)oxirane, is presented below. The numbering convention used throughout this guide for the assignment of NMR signals is also indicated.

Molecular Identity:

Sources

Enantioselective epoxidation of 4-methylstyrene

An In-Depth Technical Guide to the Enantioselective Epoxidation of 4-Methylstyrene

Foreword: The Significance of Chiral Epoxides

Chiral epoxides are invaluable building blocks in modern organic synthesis, serving as versatile three-carbon synthons for the construction of complex, stereochemically-defined molecules. Specifically, the enantiomers of 4-methylstyrene oxide are crucial intermediates in the synthesis of various pharmaceuticals and agrochemicals. Achieving high enantiopurity in the epoxidation of prochiral alkenes like 4-methylstyrene is a formidable challenge, particularly due to its nature as a terminal, unfunctionalized olefin. This guide provides a comprehensive overview of the principal catalytic systems developed to address this challenge, intended for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings, practical applications, and comparative performance of leading methodologies, including transition metal catalysis, organocatalysis, and biocatalysis.

Jacobsen-Katsuki Epoxidation: The Power of Manganese-Salen Complexes

First reported independently by Eric Jacobsen and Tsutomu Katsuki in the early 1990s, this reaction has become a cornerstone of asymmetric catalysis for unfunctionalized alkenes.[1][2] The system utilizes a chiral Manganese(III)-salen complex to achieve high enantioselectivity.

The Catalytic Cycle and Mechanism

The currently accepted mechanism, while still a subject of detailed study, involves the oxidation of the Mn(III) precatalyst to a highly reactive Manganese(V)-oxo species by a terminal oxidant.[3] This high-valent intermediate is the active epoxidizing agent. The transfer of the oxygen atom to the alkene can proceed through several proposed pathways, including a concerted transition state, a reversible metallaoxetane intermediate, or a radical-based mechanism. The specific pathway can be substrate-dependent.[3][4]

The enantioselectivity is governed by the chiral environment created by the salen ligand. The bulky substituents on the ligand scaffold direct the incoming alkene to approach the Mn=O center from a specific trajectory, favoring the formation of one epoxide enantiomer over the other. Two primary models for this approach have been proposed by Jacobsen and Katsuki, respectively, which help rationalize the observed stereoselectivity.[3][5]

Sources

The Alchemist's Ring: A Technical Guide to the Discovery and Synthesis of Chiral Epoxides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral epoxides are foundational pillars in the edifice of modern organic synthesis. These strained three-membered rings, far from being mere curiosities, are powerful and versatile intermediates, the linchpins in the construction of a vast array of complex, stereochemically defined molecules that are vital to the pharmaceutical and fine chemical industries.[1][2] Their significance is underscored by the 2001 Nobel Prize in Chemistry awarded to K. Barry Sharpless for his groundbreaking work on chirally catalyzed oxidation reactions, a testament to the transformative power of asymmetric epoxidation.[2] This guide provides an in-depth exploration of the core methodologies for the synthesis of chiral epoxides, with a particular focus on the seminal Sharpless, Jacobsen-Katsuki, and Shi epoxidations. We will delve into the mechanistic underpinnings of these reactions, providing not just the "how" but the critical "why" that governs experimental choices and outcomes. This document is designed to be a practical and authoritative resource, complete with detailed experimental protocols, comparative data, and a thorough examination of the applications of these invaluable chiral building blocks in the synthesis of life-altering therapeutics.

The Strategic Imperative of Chirality: Why Epoxides?

The precise three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the very determinant of biological activity. For drug development professionals, the ability to control stereochemistry is paramount. Chiral epoxides serve as exceptionally valuable "chiral pool" synthons for a number of reasons:

-

Stereochemical Richness: The epoxidation of a prochiral alkene generates up to two new stereocenters in a single, often highly controlled, step.

-

Inherent Reactivity: The significant ring strain of the oxirane ring makes it susceptible to nucleophilic attack, allowing for regio- and stereospecific ring-opening reactions. This provides a gateway to a diverse range of functionalities, including diols, amino alcohols, and ethers.[1]

-

Versatility in Synthesis: The ability to introduce two vicinal functional groups with defined stereochemistry makes chiral epoxides powerful intermediates in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs).[3]

The journey to harnessing the full potential of chiral epoxides has been one of innovation, moving from stoichiometric chiral reagents to highly efficient catalytic asymmetric methods. This evolution has been a central theme in the advancement of organic synthesis over the past several decades.

The Titans of Asymmetric Epoxidation: A Mechanistic and Practical Overview

The development of catalytic, enantioselective methods for the synthesis of chiral epoxides represents a landmark achievement in organic chemistry. Three methodologies, in particular, have risen to prominence due to their reliability, broad applicability, and high enantioselectivity: the Sharpless Asymmetric Epoxidation, the Jacobsen-Katsuki Epoxidation, and the Shi Epoxidation.[4]

The Sharpless Asymmetric Epoxidation: A Revolution in Stereocontrol

First reported in 1980 by K. Barry Sharpless and Tsutomu Katsuki, the Sharpless Asymmetric Epoxidation (SAE) was a paradigm shift, offering a predictable and highly enantioselective method for the conversion of primary and secondary allylic alcohols to their corresponding 2,3-epoxyalcohols.[5]

The Core Principle: Directed Catalysis

The genius of the Sharpless epoxidation lies in its use of a chiral catalyst to direct the oxidation to a specific face of the alkene. The reaction employs a catalyst generated in situ from titanium(IV) isopropoxide (Ti(OiPr)₄) and a chiral dialkyl tartrate, typically diethyl tartrate (DET) or diisopropyl tartrate (DIPT). tert-Butyl hydroperoxide (TBHP) serves as the terminal oxidant.[6]

The Causality of Enantioselectivity: The Catalytic Cycle

The mechanism of the Sharpless epoxidation is a testament to the power of rational catalyst design.[6] The active catalyst is believed to be a dimeric titanium-tartrate complex.[7] The key steps are as follows:

-

Ligand Exchange: The isopropoxide ligands on the titanium center are displaced by the chiral tartrate, the allylic alcohol substrate, and the TBHP oxidant.[6]

-

Formation of the Active Complex: This assembly creates a rigid and chiral coordination sphere around the titanium atom.

-

Directed Oxygen Transfer: The chiral tartrate ligand directs the TBHP to deliver the oxygen atom to a specific face of the coordinated alkene. The choice of the tartrate enantiomer dictates the stereochemical outcome of the epoxidation.[1]

Caption: A simplified representation of the Sharpless Asymmetric Epoxidation catalytic cycle.

Predictability: A Key Advantage

A significant strength of the SAE is its predictable stereochemical outcome. By selecting either the (+)- or (-)-enantiomer of the dialkyl tartrate, chemists can selectively synthesize the desired epoxide enantiomer.

The Jacobsen-Katsuki Epoxidation: Expanding the Substrate Scope

While the Sharpless epoxidation is a powerful tool, its primary limitation is its reliance on the presence of an allylic alcohol to direct the catalyst. In the early 1990s, Eric Jacobsen and Tsutomu Katsuki independently developed a method for the asymmetric epoxidation of unfunctionalized alkenes, significantly broadening the scope of catalytic asymmetric epoxidation.[8]

The Core Principle: Chiral Salen Catalysts

The Jacobsen-Katsuki epoxidation utilizes a chiral manganese(III)-salen complex as the catalyst.[9] These catalysts are readily prepared from chiral diamines and salicylaldehyde derivatives. A variety of oxidants can be used, with sodium hypochlorite (bleach) being a common and inexpensive choice.[9]

The Causality of Enantioselectivity: The Active Oxidant

The mechanism of the Jacobsen-Katsuki epoxidation is thought to involve a high-valent manganese(V)-oxo species as the active oxidant.[8] The proposed catalytic cycle is as follows:

-

Oxidation of the Catalyst: The Mn(III)-salen complex is oxidized by the terminal oxidant to a Mn(V)-oxo species.

-

Alkene Approach: The alkene approaches the Mn(V)-oxo intermediate. The chiral salen ligand creates a sterically demanding environment that dictates the facial selectivity of the attack.

-

Oxygen Transfer: The oxygen atom is transferred to the alkene, forming the epoxide and regenerating the Mn(III)-salen catalyst.[10]

Caption: A simplified catalytic cycle for the Jacobsen-Katsuki Epoxidation.

Broad Applicability

The Jacobsen-Katsuki epoxidation is particularly effective for the enantioselective epoxidation of cis-disubstituted and trisubstituted alkenes, providing access to a wide range of chiral epoxides that are not amenable to the Sharpless method.[11]

The Shi Epoxidation: The Rise of Organocatalysis

A significant advancement in asymmetric epoxidation came with the development of the Shi epoxidation, which utilizes a chiral ketone as an organocatalyst. This method, developed by Yian Shi, provides a metal-free alternative for the synthesis of chiral epoxides.[12]

The Core Principle: Chiral Dioxiranes

The Shi epoxidation employs a fructose-derived chiral ketone as the catalyst and potassium peroxymonosulfate (Oxone®) as the terminal oxidant.[13] The key to this reaction is the in situ generation of a chiral dioxirane, which is the active epoxidizing agent.[12]

The Causality of Enantioselectivity: A Spiro Transition State

The catalytic cycle of the Shi epoxidation involves the following steps:

-

Dioxirane Formation: The chiral ketone reacts with Oxone® to form a chiral dioxirane intermediate. The sulfate group in Oxone® acts as a good leaving group, facilitating the formation of the three-membered ring.[14]

-

Alkene Epoxidation: The chiral dioxirane then transfers an oxygen atom to the alkene through a spiro transition state. The stereochemistry of the catalyst directs the approach of the alkene, leading to high enantioselectivity.[15]

-

Catalyst Regeneration: Upon oxygen transfer, the chiral ketone is regenerated, allowing it to re-enter the catalytic cycle.[14]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Asymmetric epoxidation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 8. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 9. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 10. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 11. grokipedia.com [grokipedia.com]

- 12. Shi epoxidation - Wikipedia [en.wikipedia.org]

- 13. Shi Epoxidation [organic-chemistry.org]

- 14. Shi Epoxidation | NROChemistry [nrochemistry.com]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Navigating the Stability and Storage of (-)-2-(4-Methylphenyl)oxirane: An In-depth Technical Guide

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Optimal Stability and Storage Protocols for (-)-2-(4-Methylphenyl)oxirane.

(-)-2-(4-Methylphenyl)oxirane, a chiral epoxide of significant interest in pharmaceutical synthesis and materials science, demands a nuanced understanding of its stability and storage requirements to ensure its chemical integrity and experimental reliability. This technical guide provides a detailed exploration of the factors influencing its stability, potential degradation pathways, and best practices for its handling and long-term storage. By synthesizing established principles of epoxide chemistry with practical, field-proven insights, this document serves as an essential resource for professionals working with this versatile chiral building block.

Core Chemical Properties and Inherent Reactivity

(-)-2-(4-Methylphenyl)oxirane, also known as (-)-p-tolyloxirane or (-)-4-methylstyrene oxide, possesses a strained three-membered oxirane ring attached to a p-tolyl group. This structural feature is the primary determinant of its reactivity and, consequently, its stability profile. The inherent ring strain of the epoxide makes it susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is a double-edged sword: while it is the basis for its synthetic utility, it also presents challenges for long-term storage.

The presence of the aryl (p-tolyl) group influences the epoxide's reactivity, particularly the regioselectivity of ring-opening reactions. Under acidic conditions, nucleophilic attack is generally favored at the benzylic carbon due to the stabilization of the partial positive charge in the transition state.[1][2] Conversely, under basic or nucleophilic conditions, attack typically occurs at the less sterically hindered primary carbon in an SN2-like manner.[1][3]

Factors Influencing Stability and Potential Degradation Pathways

The stability of (-)-2-(4-Methylphenyl)oxirane is contingent on several environmental factors. Understanding these is critical to preventing degradation and ensuring the compound's purity over time.

Primary Degradation Triggers:

-

Acids and Bases: Trace amounts of acidic or basic impurities can catalyze the ring-opening of the epoxide. This can lead to the formation of diols, haloalcohols (if halide ions are present), or other unwanted byproducts.[1][4] Even exposure to atmospheric carbon dioxide, which can form carbonic acid in the presence of moisture, may contribute to slow degradation.

-

Temperature: Elevated temperatures can accelerate the rate of decomposition reactions. While some epoxides are relatively stable at room temperature for short periods, long-term storage at elevated temperatures is generally not recommended.[5]

-

Moisture: Water can act as a nucleophile, leading to the hydrolysis of the epoxide to form the corresponding 1,2-diol. This process can be catalyzed by both acids and bases.[1]

-

Light: While not as extensively documented for this specific compound, exposure to UV light can potentially initiate radical-based degradation pathways in some organic molecules.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and peroxides are incompatible with epoxides and can lead to vigorous and potentially hazardous reactions.[6]

Potential Degradation Pathways:

The primary degradation pathway for (-)-2-(4-Methylphenyl)oxirane involves the nucleophilic addition to the epoxide ring, leading to its opening.

Caption: Potential degradation pathways of (-)-2-(4-Methylphenyl)oxirane.

It is also conceivable that under certain conditions, such as in the presence of specific catalysts, polymerization could occur. Cationic initiators, for instance, can induce the ring-opening polymerization of some substituted oxiranes.[7]

Recommended Storage Conditions

To mitigate the risks of degradation and ensure the long-term stability of (-)-2-(4-Methylphenyl)oxirane, the following storage conditions are recommended:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Refrigeration significantly slows down the rate of potential degradation reactions.[8] |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Minimizes contact with atmospheric moisture and carbon dioxide, which can initiate degradation. |

| Container | Tightly sealed, opaque glass container | Prevents exposure to light and moisture. Glass is preferred over plastic to avoid potential leaching of plasticizers or other contaminants.[6] |

| Purity | Store in a high-purity state | The presence of acidic or basic impurities can catalyze decomposition. |

Step-by-Step Handling and Experimental Workflow

Proper handling techniques are paramount to preserving the integrity of (-)-2-(4-Methylphenyl)oxirane during experimental use.

Protocol for Handling and Use:

-

Equilibration: Before opening, allow the refrigerated container to equilibrate to room temperature. This prevents the condensation of atmospheric moisture into the cold compound.

-

Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glove box or using a Schlenk line).

-

Dispensing: Use clean, dry syringes or cannulas for transferring the liquid. Avoid using spatulas or other implements that may introduce contaminants.

-

Solvent Choice: If preparing a solution, use dry, high-purity solvents. Protic solvents like alcohols can react with the epoxide, especially in the presence of acid or base catalysts.

-

Reaction Quenching: Be mindful that quenching reactions involving this epoxide with acidic or basic aqueous solutions can lead to its degradation if it is present in excess.

-

Disposal: Dispose of any unused material and empty containers in accordance with local, state, and federal regulations for chemical waste.[9]

Caption: Recommended workflow for handling (-)-2-(4-Methylphenyl)oxirane.

Conclusion

The stability of (-)-2-(4-Methylphenyl)oxirane is intrinsically linked to its inherent chemical reactivity as a strained cyclic ether. By controlling the environmental conditions, particularly temperature, moisture, and exposure to acidic or basic substances, its degradation can be effectively minimized. Adherence to the stringent storage and handling protocols outlined in this guide will ensure the compound's purity and reliability for research, development, and manufacturing applications. As with all reactive chemical species, a proactive and informed approach to its management is the cornerstone of successful and reproducible scientific outcomes.

References

-

ChemRxiv. Cobalt Catalysis Enables Regioselective Ring-opening of Epoxides with Aryl Halides. [Link]

-

Astro Chemical. Shelf-Life & Storage Conditions. [Link]

-

ResearchGate. Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure. [Link]

-

Chemistry Steps. Reactions of Epoxides under Acidic and Basic Conditions. [Link]

-

Taber, D. F., & He, Y. (2007). Opening of Aryl-Substituted Epoxides to form Quaternary Stereogenic Centers: Synthesis of (−)-Mesembrine. PMC. [Link]

-

Tulane University. Chemical Safety. [Link]

- McMurry, J. (2015). Organic Chemistry: A Tenth Edition. Cengage Learning.

-

Chemistry LibreTexts. 9.14: Opening of Epoxides - Acidic versus Basic Conditions. [Link]

-

Environmental Health & Safety, University of Toronto. Chemical Storage Guidelines. [Link]

-

Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. [Link]

-

ResearchGate. Synthesis of Aryloxiranes and Arylcyclopropanes via Deprotonation of Benzyl Chlorides. [Link]

-

Royal Society of Chemistry. Epoxide opening reactions of aryl substituted dihydropyran oxides: regio- and stereochemical studies directed towards deoxy-aryl-C-glycosides. [Link]

-

Baran Group Meeting. Beyond SN2: Unconventional Epoxide Reactivity. [Link]

Sources

- 1. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]

- 5. astrochemical.com [astrochemical.com]